Influenza NP (311-325)
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Overview
Description
Influenza NP (311-325) is a peptide fragment derived from the nucleoprotein of the influenza virus. This peptide, consisting of amino acids 311 to 325, is recognized as a major histocompatibility complex class II restricted epitope. It has been extensively used in immunological studies to understand the host immune response during influenza virus infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza NP (311-325) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Influenza NP (311-325) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Influenza NP (311-325) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or amino acid sequences, used to study the peptide’s properties and interactions .
Scientific Research Applications
Influenza NP (311-325) has a wide range of applications in scientific research:
Virology: Helps in understanding the role of nucleoprotein in viral replication and transcription.
Vaccine Development: Serves as a model epitope for designing peptide-based vaccines.
Drug Development: Used in screening assays to identify compounds that can modulate immune responses.
Mechanism of Action
Influenza NP (311-325) exerts its effects by interacting with major histocompatibility complex class II molecules. This interaction facilitates the presentation of the peptide to CD4+ T cells, leading to the activation of these immune cells and the production of cytokines like gamma interferon. The molecular targets include the T cell receptor and the major histocompatibility complex class II molecule .
Comparison with Similar Compounds
Similar Compounds
Influenza NP (147-161): Another peptide fragment from the influenza nucleoprotein, used in similar immunological studies.
Influenza NP (366-380): Known for its role in CD8+ T cell activation.
Uniqueness
Influenza NP (311-325) is unique due to its strong ability to elicit gamma interferon production without stimulating CD8+ T cells. This makes it particularly valuable for studying CD4+ T cell responses and the role of major histocompatibility complex class II molecules in immune activation .
Properties
Molecular Formula |
C78H124N24O23 |
---|---|
Molecular Weight |
1766.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
InChI Key |
SWHBCTOEXBVIJH-WRZXUNLISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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